Cas no 331-63-5 (1-(Chloromethyl)-2-fluoro-4-methoxybenzene)
1-(Chloromethyl)-2-fluoro-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Chloromethyl)-2-fluoro-4-methoxybenzene
- 2-FLUORO-4-METHOXYBENZYL CHLORIDE
- 4-Chlormethyl-3-fluor-anisol
- PC3807
- Anisole,4-(chloromethyl)-3-fluoro- (8CI)
- AS-46081
- DTXSID00621274
- FT-0690723
- AKOS009311665
- EN300-172983
- A821641
- 331-63-5
- AM82936
- 1-(chloromethyl)-2-fluoro-4-methoxy-benzene
- KVOKEUYGMDGQSP-UHFFFAOYSA-N
- SCHEMBL489792
- Benzene, 1-(chloromethyl)-2-fluoro-4-methoxy-
- CL8705
- MFCD09038460
- 2-FLUORO-4-METHOXYBENZYLCHLORIDE
- 689-337-8
- DTXCID30572028
-
- MDL: MFCD09038460
- Inchi: 1S/C8H8ClFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
- InChI Key: KVOKEUYGMDGQSP-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1F)OC
Computed Properties
- Exact Mass: 174.02500
- Monoisotopic Mass: 174.0247707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.22
- Boiling Point: 110-112°C/7mm
- PSA: 9.23000
- LogP: 2.57310
1-(Chloromethyl)-2-fluoro-4-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Chloromethyl)-2-fluoro-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000327-250mg |
2-Fluoro-4-methoxybenzyl chloride |
331-63-5 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A015000327-500mg |
2-Fluoro-4-methoxybenzyl chloride |
331-63-5 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A015000327-1g |
2-Fluoro-4-methoxybenzyl chloride |
331-63-5 | 97% | 1g |
$1564.50 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F859857-1g |
2-Fluoro-4-Methoxybenzyl Chloride |
331-63-5 | ≥97% | 1g |
1,433.70 | 2021-05-17 | |
| TRC | F597550-50mg |
2-Fluoro-4-methoxybenzyl Chloride |
331-63-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F597550-100mg |
2-Fluoro-4-methoxybenzyl Chloride |
331-63-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F597550-500mg |
2-Fluoro-4-methoxybenzyl Chloride |
331-63-5 | 500mg |
$ 135.00 | 2022-06-04 | ||
| abcr | AB280683-1 g |
2-Fluoro-4-methoxybenzyl chloride |
331-63-5 | 1g |
€138.80 | 2022-06-11 | ||
| abcr | AB280683-5 g |
2-Fluoro-4-methoxybenzyl chloride |
331-63-5 | 5g |
€326.40 | 2022-06-11 | ||
| abcr | AB280683-25 g |
2-Fluoro-4-methoxybenzyl chloride |
331-63-5 | 25g |
€887.70 | 2022-06-11 |
1-(Chloromethyl)-2-fluoro-4-methoxybenzene Suppliers
1-(Chloromethyl)-2-fluoro-4-methoxybenzene Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-(Chloromethyl)-2-fluoro-4-methoxybenzene
Recent Advances in the Application of 1-(Chloromethyl)-2-fluoro-4-methoxybenzene (CAS: 331-63-5) in Chemical Biology and Pharmaceutical Research
1-(Chloromethyl)-2-fluoro-4-methoxybenzene (CAS: 331-63-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in the construction of complex molecular architectures, owing to its reactive chloromethyl and fluoro substituents, which facilitate diverse chemical transformations. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its applications in drug discovery, chemical biology, and material science.
In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 1-(Chloromethyl)-2-fluoro-4-methoxybenzene as a precursor for the synthesis of novel kinase inhibitors. The compound's unique electronic properties, conferred by the fluoro and methoxy groups, were found to enhance the binding affinity of the resulting inhibitors to their target proteins. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range. These findings underscore the potential of 331-63-5 as a versatile building block in the design of next-generation therapeutics.
Another significant application of 1-(Chloromethyl)-2-fluoro-4-methoxybenzene was reported in the field of chemical biology, where it was employed as a linker for the site-specific modification of biomolecules. Researchers at a leading pharmaceutical company developed a novel conjugation strategy using this compound to attach fluorescent probes to antibodies, enabling highly sensitive detection of target antigens in diagnostic assays. The chloromethyl group's reactivity allowed for efficient coupling under mild conditions, while the fluoro substituent provided stability to the resulting conjugates. This approach has been successfully applied in the development of diagnostic kits for early-stage cancer detection.
Recent advancements in synthetic methodology have also expanded the utility of 331-63-5. A team of organic chemists reported a scalable and environmentally friendly route to synthesize this compound using continuous flow technology, which significantly improved yield and reduced waste generation compared to traditional batch processes. The optimized protocol featured a palladium-catalyzed cross-coupling reaction, followed by a selective chlorination step, achieving an overall yield of 85%. This development is expected to facilitate the large-scale production of 1-(Chloromethyl)-2-fluoro-4-methoxybenzene for industrial applications.
In the agrochemical sector, derivatives of 1-(Chloromethyl)-2-fluoro-4-methoxybenzene have shown promising herbicidal activity. A recent patent application disclosed a series of novel herbicidal compounds derived from this intermediate, which exhibited selective control of broadleaf weeds in cereal crops. The methoxy group was found to play a critical role in modulating the compounds' selectivity, while the fluoro substituent enhanced their metabolic stability in plants. Field trials demonstrated that these derivatives could effectively control resistant weed species at low application rates, making them attractive candidates for sustainable crop protection.
Looking ahead, the versatility of 1-(Chloromethyl)-2-fluoro-4-methoxybenzene continues to inspire innovation across multiple disciplines. Ongoing research is exploring its potential in the development of covalent inhibitors for challenging drug targets, as well as its use in the synthesis of advanced materials with tailored electronic properties. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, this compound is poised to remain a valuable tool in the chemists' arsenal for years to come.
331-63-5 (1-(Chloromethyl)-2-fluoro-4-methoxybenzene) Related Products
- 91407-48-6((2-Fluoro-4,5-dimethoxybenzyl)chloride)
- 620116-36-1(1,1'-Biphenyl, 5-(chloromethyl)-2-fluoro-4'-methoxy-)
- 865350-66-9(Benzene, 1-(chloromethyl)-2-fluoro-4-(2-propenyloxy)-)
- 1807183-28-3(2,5-Difluoro-3-methoxybenzyl chloride)
- 476360-30-2(Benzene, 1-(chloromethyl)-2,3-difluoro-4-methoxy-)
- 339586-05-9(2-(Chloromethyl)-3-fluoroanisole)
- 1214346-07-2(1-(chloromethyl)-3-fluoro-5-methoxybenzene)
- 178974-63-5(1-(Chloromethyl)-2-fluoro-3-methoxybenzene)
- 1260775-96-9(4-(Chloromethyl)-3-fluorophenol)
- 1076197-70-0(2-(chloromethyl)-1-fluoro-4-methoxybenzene)